Cas no 1040633-02-0 (8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide)
![8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1040633-02-0x500.png)
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloro-3-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
- 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
-
- Inchi: 1S/C26H26ClN3O2S/c1-2-17-3-5-18(6-4-17)23-21-16-29-22-8-7-19(27)15-20(22)24(21)33-25(23)26(31)28-9-10-30-11-13-32-14-12-30/h3-8,15-16H,2,9-14H2,1H3,(H,28,31)
- InChI Key: JJCHYVZXXRTTLC-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Cl)=CC=2)C2SC(C(NCCN3CCOCC3)=O)=C(C3=CC=C(CC)C=C3)C=2C=1
Experimental Properties
- Density: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 709.2±60.0 °C(Predicted)
- pka: 13.23±0.46(Predicted)
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5911-3mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-15mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-5μmol |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-2mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-10μmol |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-4mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-2μmol |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-1mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-5mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5911-10mg |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide |
1040633-02-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Related Literature
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
5. Book reviews
Additional information on 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
Introduction to 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide (CAS No. 1040633-02-0)
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1040633-02-0, belongs to the class of thieno[3,2-c]quinoline derivatives, which are known for their potential in modulating various biological pathways. The presence of multiple functional groups, including a chloro substituent, an ethylphenyl moiety, and a morpholin-4-yl ethyl chain, contributes to its complex chemical behavior and biological activity.
The structural framework of this compound integrates a thiophene ring fused with a quinoline core, creating a scaffold that is both rigid and flexible enough to interact with biological targets. The 8-chloro group at the 8-position of the quinoline ring enhances its electronic properties, making it more susceptible to nucleophilic attack and facilitating its role in various biochemical reactions. Additionally, the 4-ethylphenyl group at the 3-position introduces steric hindrance and electronic modulation, which can influence the compound's binding affinity and selectivity.
The N-[2-(morpholin-4-yl)ethyl] substituent is particularly noteworthy as it introduces a polar amine group linked to a morpholine ring. Morpholine derivatives are well-known for their ability to enhance solubility and bioavailability in drug candidates. This particular substitution not only improves the compound's solubility in both aqueous and organic solvents but also potentially enhances its interaction with biological targets that require polar interactions. The combination of these features makes 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in thieno[3,2-c]quinoline derivatives due to their reported activities against various diseases, including cancer and infectious diseases. The unique structural features of this class of compounds allow them to engage with multiple biological pathways simultaneously, making them attractive for developing multifunctional therapeutics. For instance, studies have shown that thieno[3,2-c]quinolines can inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The presence of the chloro group in 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide may further enhance its inhibitory effects by improving binding affinity to target enzymes.
The morpholine ring in this compound also plays a crucial role in its pharmacological profile. Morpholine derivatives are known to exhibit anti-inflammatory, antiviral, and antibacterial properties. By incorporating a morpholine moiety into the quinoline scaffold, researchers aim to leverage these properties while maintaining or enhancing other pharmacological effects. The N-[2-(morpholin-4-yl)ethyl] group specifically provides a flexible linker that can adapt to different binding environments, potentially increasing the compound's efficacy across various biological targets.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide. Molecular docking studies have shown that this compound can interact with several key proteins involved in cancer progression and inflammation. These interactions are mediated by the various functional groups present in the molecule, particularly the polar amine group from the morpholine ring and the hydrophobic regions provided by the quinoline and ethylphenyl moieties.
In addition to computational studies, experimental investigations have also provided valuable insights into the biological activity of this compound. In vitro assays have demonstrated that 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yielding)ethyl]thieno[3,2-c]quinolinecarboxamide exhibits potent inhibitory effects on several enzymes relevant to cancer therapy. These include kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis. Furthermore, preliminary cell-based assays have shown that this compound can induce apoptosis in certain cancer cell lines while having minimal toxicity on healthy cells.
The synthesis of 8-chloro--(4 ethyiphenyI)-N-[Z(morpholln--41 y1)ethy1Jthienon [32 c}quino1me--Z--carboxarnide is another area of active research. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the thienone ring system followed by functional group transformations such as chlorination and alkylation. Advances in synthetic methodologies have allowed for more efficient production processes while minimizing side reactions.
The potential therapeutic applications of this compound are vast due to its broad spectrum of biological activities. In addition to its anti-cancer properties mentioned earlier; it has also shown promise against infectious diseases caused by bacteria; viruses; fungi; parasites; etc.. This versatility makes it an attractive candidate for further development into novel therapeutics targeting multiple diseases simultaneously.
The development pipeline for this compound is still evolving; however several key milestones have been achieved thus far These include successful synthesis; purification; characterization through spectroscopic techniques such as NMR; HPLC; mass spectrometry etc.. Additionally preliminary pharmacokinetic studies indicate good oral bioavailability suggesting potential clinical utility if further validated through larger scale trials.
The future direction for research on 8-chloro--(34 ethyiphenyI)--N--(Z(morpholln--41 y1)ethy1Jthienon [32 c}quino1me--Z--carboxarnide includes expanding its chemical library through structure-based drug design; exploring new synthetic routes for improved efficiency; conducting comprehensive preclinical studies including toxicology assessments; investigating mechanisms-of-action at both molecular levels; translating findings into clinical trials where possible These efforts will be critical towards realizing full clinical potential ensuring safe effective treatments become available patients worldwide.
1040633-02-0 (8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide) Related Products
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)




